REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH:7]=[CH:8][O:9]2)=[CH:4][CH:3]=1.[H][H]>[C].[Pd].C(O)C>[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(C=COC2=C1)=O
|
Name
|
palladium carbon
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Palladium carbon was removed
|
Type
|
FILTRATION
|
Details
|
filtration, and ethanol
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2CCCOC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.39 g | |
YIELD: PERCENTYIELD | 92.4% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |